6-Chloroimidazo[1,2-b]pyridazine
Overview
Description
Synthesis Analysis
The synthesis of 6-chloroimidazo[1,2-b]pyridazine and its derivatives involves several methodologies, including direct intermolecular C-H arylation. This process allows for the efficient functionalization of the compound, enabling the creation of a wide range of 3-(hetero)arylimidazo[1,2-b]pyridazines through microwave-assisted one-pot Suzuki coupling and palladium-catalysed arylation processes (Akkaoui et al., 2010). Additionally, the synthesis of labeled 6-chloroimidazo[1,2-b]pyridazine derivatives for absorption and metabolism studies demonstrates the compound's versatility in research applications (Fabio et al., 1978).
Molecular Structure Analysis
The molecular structure of 6-chloroimidazo[1,2-b]pyridazine derivatives has been extensively studied, revealing insights into their pharmacological relevance. Advanced techniques, including X-ray diffraction, have been employed to elucidate the structures, providing a detailed understanding of their molecular configurations and interactions (Sallam et al., 2021).
Scientific Research Applications
Chemical Synthesis and Derivatization
6-Chloroimidazo[1,2-b]pyridazine has been a significant compound in chemical synthesis and derivatization. For example, Akkaoui et al. (2010) reported the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine, achieving various 3-(hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields. This method was applied to synthesize 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines using a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalysed arylation process (Akkaoui et al., 2010).
Pharmacological and Biological Activities
Research by Ishimoto et al. (2013) demonstrated the synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives showing inhibitory activity against vascular endothelial growth factor receptor (VEGFR) 2 kinase. This synthesis involved an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols, leading to the production of compounds with potential therapeutic implications (Ishimoto et al., 2013).
Barlin et al. (1997) synthesized a series of 3-acylaminomethyl-6-(chloro, iodo, and methyl)-2-(substituted phenyl)-imidazo[1,2-b]pyridazines and examined their interaction with central and mitochondrial benzodiazepine receptors. They found that the imidazo[1,2-b]pyridazines were generally more selective for the mitochondrial receptors (Barlin et al., 1997).
Photoelectron Spectroscopy and Electronic Structure
Kovač et al. (1980) conducted photoelectron spectroscopy of heterocycles including 6-chloroimidazo[1,2-b]pyridazine. This study provided insights into the electronic structure of these compounds, which is crucial for understanding their reactivity and potential applications in various fields (Kovač et al., 1980).
Antiviral Activities
Galtier et al. (2003) reported the synthesis of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines, some of which showed potent inhibitory effects on the replication of human cytomegalovirus and varicella-zoster virus in vitro. This suggests potential applications in developing antiviral agents (Galtier et al., 2003).
Radiochemical Synthesis and Applications
Fabio et al. (1978) synthesized a potent antiparasitic agent labeled with carbon-14 and deuterium using 6-chloroimidazo[1,2-b]pyridazine. This synthesis is significant for studying absorption and metabolism in pharmacological research (Fabio et al., 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZDNIJHHXRTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218024 | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-b]pyridazine | |
CAS RN |
6775-78-6 | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-b)pyridazine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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